[3-Methyl-3H-benzothiazol-(2Z)-ylidene]-acetaldehyde
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Overview
Description
[3-Methyl-3H-benzothiazol-(2Z)-ylidene]-acetaldehyde is a heterocyclic compound with a molecular formula of C10H9NOS. It is a derivative of benzothiazole, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Methyl-3H-benzothiazol-(2Z)-ylidene]-acetaldehyde typically involves the condensation of 3-methyl-2-benzothiazolinone with acetaldehyde under acidic or basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated through crystallization or distillation .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
[3-Methyl-3H-benzothiazol-(2Z)-ylidene]-acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted benzothiazoles.
Scientific Research Applications
Chemistry
In chemistry, [3-Methyl-3H-benzothiazol-(2Z)-ylidene]-acetaldehyde is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of dyes, pigments, and other organic compounds .
Biology
In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antibiotics .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has been studied for its anti-inflammatory and anticancer properties, showing promise in preclinical trials .
Industry
In the industrial sector, this compound is used in the production of polymers and resins. It acts as a cross-linking agent, enhancing the mechanical properties and durability of the materials .
Mechanism of Action
The mechanism of action of [3-Methyl-3H-benzothiazol-(2Z)-ylidene]-acetaldehyde involves its interaction with various molecular targets. It can inhibit the activity of enzymes such as proteases and kinases, leading to the disruption of cellular processes. The compound also interacts with DNA, causing damage to the genetic material and inducing cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-benzothiazolinone: A precursor in the synthesis of [3-Methyl-3H-benzothiazol-(2Z)-ylidene]-acetaldehyde.
2-Benzothiazolinone: A related compound with similar chemical properties but different biological activities.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C10H11NOS |
---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
(2Z)-2-(3-methyl-2H-1,3-benzothiazol-1-ylidene)acetaldehyde |
InChI |
InChI=1S/C10H11NOS/c1-11-8-13(7-6-12)10-5-3-2-4-9(10)11/h2-7H,8H2,1H3 |
InChI Key |
CEBYTDCFMMFFLJ-UHFFFAOYSA-N |
Isomeric SMILES |
CN1C/S(=C\C=O)/C2=CC=CC=C21 |
Canonical SMILES |
CN1CS(=CC=O)C2=CC=CC=C21 |
Origin of Product |
United States |
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